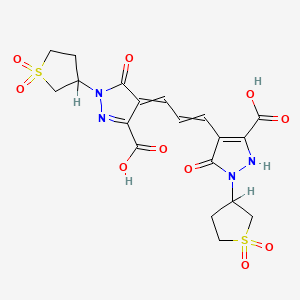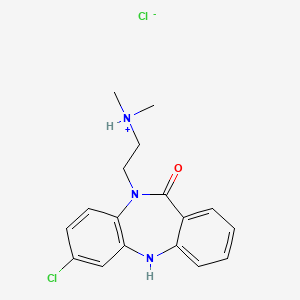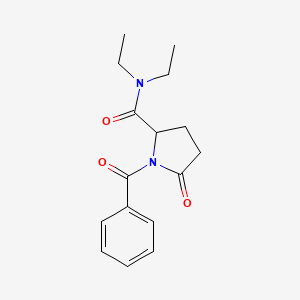
p-Xylylenebis(O-methylxanthate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Xylylenebis(O-methylxanthate): is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of xanthate, which is a class of organosulfur compounds. The compound is characterized by the presence of two xanthate groups attached to a p-xylylene moiety, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-xylylenebis(O-methylxanthate) typically involves the reaction of p-xylylene dichloride with potassium O-methylxanthate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of p-xylylenebis(O-methylxanthate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: p-Xylylenebis(O-methylxanthate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the xanthate groups to thiols.
Substitution: The xanthate groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Xylylenebis(O-methylxanthate) is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of polymers and other complex molecules .
Biology: In biological research, the compound is used to study the interactions of xanthates with biological molecules.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development. Research is ongoing to explore its potential in treating various diseases .
Industry: Industrially, p-xylylenebis(O-methylxanthate) is used in the production of rubber and plastics. It acts as a vulcanizing agent and stabilizer, enhancing the properties of the final products .
Mecanismo De Acción
The mechanism of action of p-xylylenebis(O-methylxanthate) involves its ability to form strong bonds with sulfur-containing compounds. This interaction is crucial in its role as a reagent in organic synthesis and industrial applications. The compound targets specific molecular pathways, leading to the formation of stable products .
Comparación Con Compuestos Similares
- Potassium O-methylxanthate
- Potassium O-isobutylxanthate
- Xanthate functionalized MPEGs
Comparison: Compared to other xanthates, p-xylylenebis(O-methylxanthate) is unique due to its p-xylylene moiety, which provides additional stability and reactivity. This makes it more versatile in various applications, from organic synthesis to industrial production .
Propiedades
Número CAS |
73771-65-0 |
|---|---|
Fórmula molecular |
C12H14O2S4 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
O-methyl [4-(methoxycarbothioylsulfanylmethyl)phenyl]methylsulfanylmethanethioate |
InChI |
InChI=1S/C12H14O2S4/c1-13-11(15)17-7-9-3-5-10(6-4-9)8-18-12(16)14-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
CAIJEQKSVNIRBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=S)SCC1=CC=C(C=C1)CSC(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




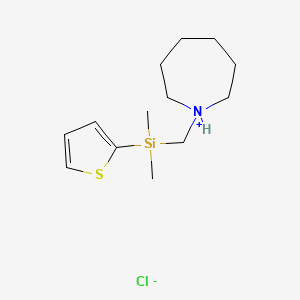
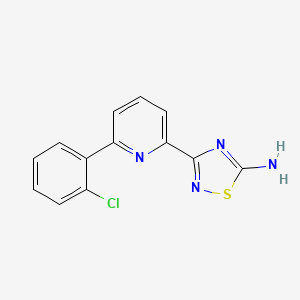

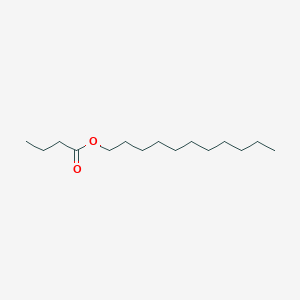
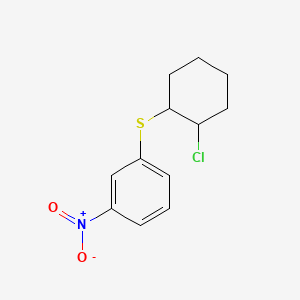
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
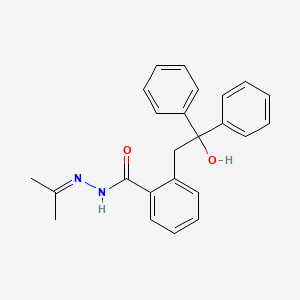
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
